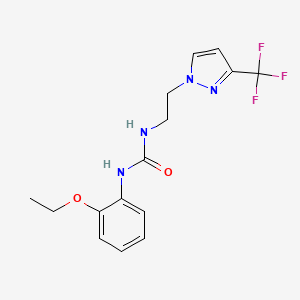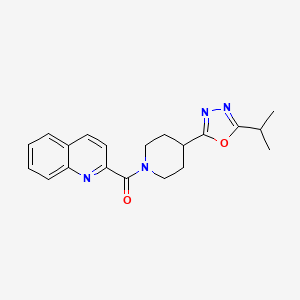
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone” is a chemical compound . The compound has an empirical formula of C10H17N3O .
Molecular Structure Analysis
The molecular structure of this compound includes an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . The quinolin-2-yl group is attached to the piperidine ring via a methanone linker.Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Compounds with a structure incorporating elements similar to (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone have demonstrated potent antibacterial activity. These include thiazolopyrazine-incorporated tetracyclic quinolones showing effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
Antimicrobial and Antiviral Drug Synthesis
- The compound and its variants are used in the synthesis of potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been analyzed for predicting biological activity through molecular docking (Vaksler et al., 2023).
Anti-tumor Activities
- Certain derivatives show promising anti-tumor activities. For instance, novel quinazoline derivatives based on HER_2 receptors have been synthesized, displaying significant in vitro antitumor activities against various cancer cell lines (Cai Zhi-qian, 2015).
Synthesis of Bioactive Derivatives
- Research includes the synthesis and characterization of bioactive derivatives of 1,3,4-oxadiazole, derived from compounds like ciprofloxacin. These derivatives have shown enhanced antibacterial activity compared to standard drugs (Singhai & Gupta, 2019).
Structural Analysis and Biological Evaluation
- The compound's derivatives have been structurally analyzed and evaluated for biological activities like butyrylcholinesterase inhibition, providing insights into ligand-protein interactions (Khalid et al., 2016).
Metabolism Studies
- Metabolism studies of related compounds in various species like monkeys and rats have helped understand the biotransformation processes, including oxidation and conjugation reactions (Johnson et al., 2008).
Coordination Polymers and Magnetic Properties
- The compound's derivatives have been used in constructing coordination polymers with varying dimensionalities, impacting magnetic properties (Wu et al., 2017).
Eigenschaften
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRJKVCONTRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

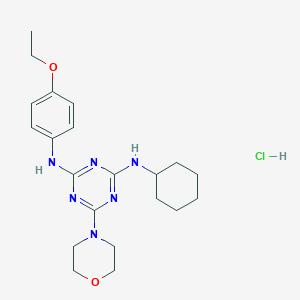
![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

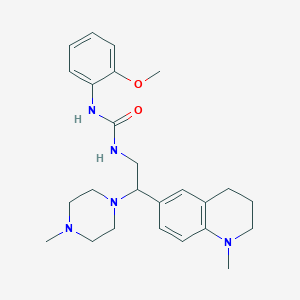
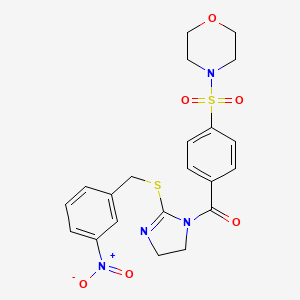
![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)
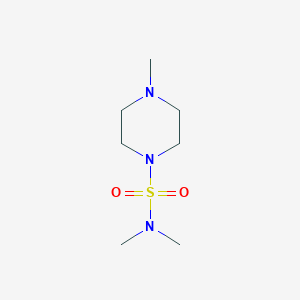
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)
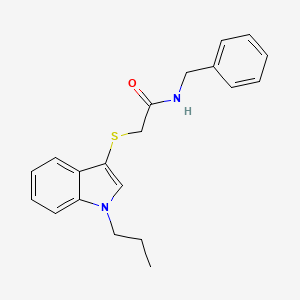

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)
